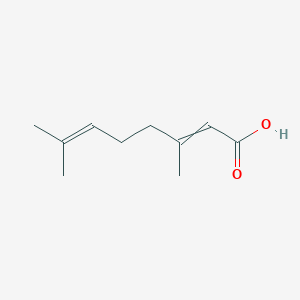
3,7-Dimethyl-2,6-octadienoic acid
Vue d'ensemble
Description
3,7-Dimethyl-2,6-octadienoic acid is an organic compound belonging to the class of acyclic monoterpenoids. It is commonly used in various chemical and industrial applications due to its unique structural properties and reactivity. This compound is known for its pleasant aroma and is often found in essential oils and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-2,6-octadienoic acid can be synthesized through several methods. One common synthetic route involves the esterification of 3,7-dimethylocta-2,6-dienoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-2,6-octadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: 3,7-Dimethylocta-2,6-dienoic acid or 3,7-dimethylocta-2,6-dienal.
Reduction: 3,7-Dimethylocta-2,6-dienol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3,7-Dimethyl-2,6-octadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-2,6-octadienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Geranic Acid: A polyunsaturated fatty acid with similar structural features.
Ethyl Geranate: An ester of geranic acid with similar chemical properties.
Methyl (E)-3,7-dimethylocta-2,6-dienoate: Another ester with comparable reactivity.
Uniqueness
3,7-Dimethyl-2,6-octadienoic acid is unique due to its specific ester functional group and the presence of two methyl substituents, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12) |
Clé InChI |
ZHYZQXUYZJNEHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC(=O)O)C)C |
Point d'ébullition |
250.00 °C. @ 760.00 mm Hg |
melting_point |
21.00 °C. @ 760.00 mm Hg |
Description physique |
Liquid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














